FtsZ-IN-5

Description

Structure

3D Structure of Parent

Properties

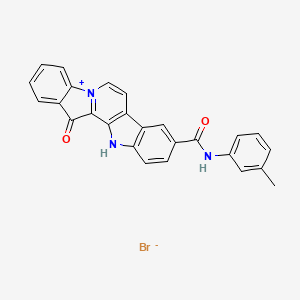

Molecular Formula |

C26H18BrN3O2 |

|---|---|

Molecular Weight |

484.3 g/mol |

IUPAC Name |

N-(3-methylphenyl)-20-oxo-3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4(9),5,7,11,14,16,18-nonaene-7-carboxamide bromide |

InChI |

InChI=1S/C26H17N3O2.BrH/c1-15-5-4-6-17(13-15)27-26(31)16-9-10-21-20(14-16)18-11-12-29-22-8-3-2-7-19(22)25(30)24(29)23(18)28-21;/h2-14H,1H3,(H,27,31);1H |

InChI Key |

AMIJZCLAKVMPBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)NC4=C3C=C[N+]5=C4C(=O)C6=CC=CC=C65.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Deep Dive into FtsZ-IN-5: A Novel Bacterial Cell Division Inhibitor

A potent derivative of the marine alkaloid fascaplysin, FtsZ-IN-5, has been identified as a promising new antibacterial agent that targets the essential bacterial cell division protein FtsZ. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

This compound, also referred to as compound B8 in its discovery paper, is a synthetic derivative of fascaplysin, a natural product isolated from marine sponges. The development of this compound was driven by the urgent need for novel antibiotics with unique mechanisms of action to combat the rising threat of antimicrobial resistance. By targeting FtsZ, a highly conserved protein crucial for bacterial cytokinesis, this compound disrupts the formation of the Z-ring, a structure essential for bacterial cell division, ultimately leading to bacterial cell death.[1]

Quantitative Biological Activity

This compound has demonstrated significant bactericidal activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The quantitative data for its biological activity are summarized below.

| Parameter | Value | Organism/Target | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.049 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) | [1] |

| Mechanism of Action | Promotion of FtsZ polymerization and inhibition of GTPase activity | FtsZ protein | [1] |

Mechanism of Action: Targeting FtsZ Dynamics

This compound exerts its antibacterial effect by directly interfering with the normal function of the FtsZ protein. It has a dual mechanism of action: it promotes the polymerization of FtsZ monomers into protofilaments and simultaneously inhibits the intrinsic GTPase activity of FtsZ.[1] This disruption of the dynamic instability of FtsZ polymers leads to the formation of aberrant, non-functional Z-rings, thereby blocking cell division.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and biological evaluation of this compound.

Synthesis of this compound (Compound B8)

The synthesis of this compound is part of a broader synthesis of fascaplysin derivatives. The general synthetic route involves a multi-step process, likely starting from commercially available precursors to construct the core fascaplysin scaffold, followed by specific modifications to introduce the desired functional groups that characterize this compound. A representative synthetic scheme, based on related fascaplysin syntheses, is depicted below.[2]

Detailed Protocol: The precise, step-by-step synthesis protocol for this compound (compound B8) as described by Qiu H, et al., would be detailed in the experimental section of the primary publication. This would include specific reagents, reaction conditions (temperature, time, solvent), and purification methods (e.g., chromatography).

FtsZ Polymerization Assay

This assay is used to determine the effect of this compound on the assembly of FtsZ monomers into polymers. A common method is light scattering.

Protocol:

-

Protein Preparation: Purified FtsZ protein is pre-cleared by ultracentrifugation to remove any aggregates.

-

Reaction Mixture: A reaction mixture is prepared containing polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂), a specific concentration of FtsZ, and varying concentrations of this compound or a vehicle control (e.g., DMSO).[3][4]

-

Initiation: The polymerization reaction is initiated by the addition of GTP (e.g., 1 mM final concentration).[3][4]

-

Measurement: The change in light scattering at a 90° angle is monitored over time using a fluorometer. An increase in light scattering indicates polymer formation.[4]

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is essential for the dynamic turnover of FtsZ polymers. A common method is a colorimetric assay that detects the release of inorganic phosphate.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing FtsZ in a suitable buffer, MgCl₂, and varying concentrations of this compound or a control.

-

Initiation: The reaction is initiated by the addition of GTP.

-

Phosphate Detection: At specific time points, aliquots of the reaction are taken, and the reaction is stopped. A malachite green-based reagent is added, which forms a colored complex with the inorganic phosphate released during GTP hydrolysis.[3]

-

Quantification: The absorbance of the colored complex is measured using a spectrophotometer, and the amount of phosphate released is determined by comparison to a standard curve.

Conclusion

This compound represents a significant advancement in the development of novel antibacterial agents targeting the essential cell division protein FtsZ. Its potent activity against resistant pathogens like MRSA, coupled with a well-defined mechanism of action, makes it a promising lead compound for further preclinical and clinical development. The detailed experimental protocols provided herein will aid researchers in the continued investigation and optimization of this and similar FtsZ inhibitors.

References

- 1. Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

FtsZ-IN-5 as a Fascaplysin Derivative: A Technical Guide to a Novel Class of FtsZ Inhibitors

Disclaimer: Information regarding a specific compound designated "FtsZ-IN-5" is not publicly available in the reviewed scientific literature. This guide will provide an in-depth overview of fascaplysin derivatives as potent inhibitors of the bacterial cell division protein FtsZ, based on current research. This information is intended for researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The filamentous temperature-sensitive mutant Z (FtsZ) protein, a key player in bacterial cell division, has emerged as a promising target.[1][2] FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, which is crucial for bacterial cytokinesis.[3][4] Inhibition of FtsZ function disrupts cell division, leading to bacterial cell death.[5] Fascaplysin, a marine alkaloid, and its derivatives have shown significant potential as FtsZ inhibitors with potent antibacterial activity.[2][6] These compounds represent a promising class of molecules for the development of new antibiotics to combat drug-resistant bacteria.

Mechanism of Action

Fascaplysin derivatives exert their antibacterial effects primarily by targeting and inhibiting the function of the FtsZ protein.[2][6] The proposed mechanism involves a dual action:

-

Promotion of FtsZ Polymerization: Certain fascaplysin derivatives have been shown to promote the polymerization of FtsZ monomers and stabilize the resulting polymers.[1][6] This aberrant stabilization of FtsZ filaments disrupts the dynamic nature of the Z-ring, which is essential for its proper function during cell division.

-

Inhibition of GTPase Activity: FtsZ possesses GTPase activity, which is critical for the regulation of its polymerization and depolymerization.[7] Fascaplysin derivatives have been found to inhibit the GTPase activity of FtsZ, further contributing to the dysfunction of the Z-ring and the cessation of cell division.[2][5]

Molecular docking studies suggest that these inhibitors bind to the hydrophilic inter-domain cleft of the FtsZ protein.[1][6] The binding is facilitated by an appropriate increase in the hydrophobicity of the fascaplysin derivatives and the formation of additional hydrogen bonds.[2]

Below is a diagram illustrating the proposed mechanism of action of fascaplysin derivatives on FtsZ.

References

- 1. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of fascaplysin derivatives as inhibitors of FtsZ with potent antibacterial activity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FtsZ - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Rational molecular design converting fascaplysin derivatives to potent broad-spectrum inhibitors against bacterial pathogens via targeting FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Inhibition of Bacterial Cell Division by Targeting FtsZ with PC190723

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. One of the most promising of these is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a bacterial homolog of tubulin that is essential for cell division in most bacteria. FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the divisome complex and is crucial for cytokinesis. Inhibition of FtsZ function leads to the disruption of cell division, resulting in filamentation of the bacteria and eventual cell death. This technical guide provides a comprehensive overview of the inhibition of FtsZ by the potent small molecule inhibitor, PC190723, as a representative example of this therapeutic strategy. It includes a detailed examination of its mechanism of action, a compilation of its quantitative inhibitory data, and a description of the key experimental protocols used to characterize its activity.

Introduction to FtsZ and Bacterial Cell Division

Bacterial cytokinesis is a meticulously orchestrated process that culminates in the division of one cell into two daughter cells. Central to this process is the FtsZ protein.[1][2][3] FtsZ is a GTPase that, upon binding to GTP, polymerizes into single-stranded protofilaments.[2][4] These protofilaments then assemble into a dynamic, ring-like structure at the future division site, known as the Z-ring.[2][4] The Z-ring acts as a scaffold, recruiting a cascade of other proteins to form the divisome, the molecular machinery responsible for septal peptidoglycan synthesis and cell constriction.[2] The dynamic nature of the Z-ring, characterized by rapid subunit turnover, is critical for its function.[1] Given its essential and highly conserved nature among a broad range of bacterial species, and its distinction from its eukaryotic homolog tubulin, FtsZ represents an attractive target for the development of novel antibacterial agents.[5][6]

PC190723: A Potent Inhibitor of FtsZ

PC190723 is a small molecule inhibitor that has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It functions by specifically targeting FtsZ, thereby disrupting the process of bacterial cell division.

Mechanism of Action

PC190723 exerts its inhibitory effect by binding to a specific allosteric site on the FtsZ protein, distinct from the GTP-binding site. This binding event stabilizes the polymeric state of FtsZ, promoting the assembly of FtsZ protofilaments and enhancing their lateral interactions to form bundles. While this may seem counterintuitive for an inhibitor, the resulting FtsZ polymers are overly stable and non-functional. This hyper-stabilization disrupts the dynamic nature of the Z-ring, which is essential for its proper constriction and the recruitment of other divisome proteins. The stabilized FtsZ structures are unable to undergo the necessary conformational changes and disassembly required for cytokinesis, leading to a block in cell division and the characteristic filamentation of bacterial cells.

Quantitative Data for PC190723

The following tables summarize the key quantitative data for PC190723, providing a comparative overview of its potency and activity.

| Parameter | Organism | Value | Reference |

| MIC | Bacillus subtilis | 1 µM | [7] |

| MIC | Staphylococcus aureus | 5.6 µM | [7] |

| KD | Bacillus subtilis FtsZ | 0.2 µM | [7] |

Table 1: In Vitro Antibacterial and Binding Activity of PC190723. MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of a bacterium. KD (Dissociation Constant) is a measure of the binding affinity of the inhibitor to its target protein.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of FtsZ inhibitors like PC190723.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the extent of FtsZ polymerization in the presence and absence of an inhibitor by monitoring changes in light scattering.

Protocol:

-

Purified FtsZ protein is prepared in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).

-

The protein solution is placed in a fluorometer or a dedicated light scattering instrument.

-

A baseline reading of scattered light (at a 90° angle to the incident light) is established.

-

Polymerization is initiated by the addition of GTP (typically to a final concentration of 1 mM).

-

The increase in light scattering is monitored over time as FtsZ polymerizes.

-

To test the effect of an inhibitor, the compound (e.g., PC190723) is pre-incubated with the FtsZ protein before the addition of GTP, and the resulting light scattering profile is compared to the control (without inhibitor). An increase in the light scattering signal in the presence of PC190723 indicates the promotion of FtsZ polymer bundling.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

Protocol:

-

The assay is typically performed using a malachite green-based colorimetric method that detects the release of inorganic phosphate (Pi) from GTP hydrolysis.

-

Purified FtsZ is incubated in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂) with or without the test inhibitor.

-

The reaction is initiated by the addition of GTP.

-

At various time points, aliquots of the reaction mixture are taken and the reaction is stopped by adding a solution containing malachite green and molybdate.

-

The formation of a phosphomolybdate complex is measured spectrophotometrically at a wavelength of ~620-660 nm.

-

The amount of Pi released is quantified by comparison to a standard curve of known phosphate concentrations. A decrease in the rate of GTP hydrolysis in the presence of an inhibitor would suggest it interferes with the dynamic turnover of FtsZ polymers.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Protocol:

-

A two-fold serial dilution of the test compound (e.g., PC190723) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus or B. subtilis) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Positive (no compound) and negative (no bacteria) control wells are included.

-

The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to FtsZ inhibition by PC190723.

References

- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FtsZ - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites [mdpi.com]

Structural Analysis of FtsZ Inhibitors: A Technical Overview

Disclaimer: No specific public information could be found for a compound designated "FtsZ-IN-5." This document provides a comprehensive technical guide on the structural analysis of FtsZ and its inhibitors, based on publicly available scientific literature. The principles, experimental protocols, and data presented herein are representative of the field and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on FtsZ-targeting antibacterials.

Introduction to FtsZ

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial cytoskeletal protein in most bacteria, playing a central role in cell division.[1] It is a structural homolog of eukaryotic tubulin.[1] During cell division, FtsZ monomers polymerize in a GTP-dependent manner to form a dynamic ring structure known as the Z-ring at the future division site.[1][2] This Z-ring acts as a scaffold, recruiting other proteins to form the divisome, the machinery responsible for septal peptidoglycan synthesis and ultimately, cell constriction and division.[1][2] The essential and highly conserved nature of FtsZ across a wide range of bacterial species makes it an attractive target for the development of novel antibiotics.[3][4] FtsZ inhibitors disrupt the normal process of cell division, leading to filamentation of the bacteria and eventual cell death.[3][5]

Structural Domains and Inhibitor Binding Sites of FtsZ

The FtsZ monomer is composed of several distinct functional regions: a highly conserved globular core, a flexible C-terminal linker (CTL), and a C-terminal tail (CTT) which is involved in interacting with other divisome proteins.[2][6] The core region itself is comprised of an N-terminal nucleotide-binding domain (NBD) and a C-terminal GTPase-activating domain (GAD).[7][8] These domains harbor key binding sites for small molecule inhibitors.

Two primary druggable pockets have been identified on FtsZ:

-

The Nucleotide-Binding Domain (NBD): Located at the interface between FtsZ monomers upon polymerization, this site binds GTP.[9][10] The binding of GTP is essential for the polymerization of FtsZ into protofilaments.[1][6] Inhibitors targeting this site can prevent GTP binding, thereby inhibiting polymerization.[3]

-

The Interdomain Cleft (IDC): Situated between the N-terminal and C-terminal domains of the FtsZ core, this allosteric site is analogous to the taxol-binding site in tubulin.[9][10][11] Molecules that bind to the IDC can either stabilize or destabilize FtsZ polymers, disrupting the dynamic nature of the Z-ring.[11]

Mechanism of Action of FtsZ Inhibitors

FtsZ inhibitors can exert their antibacterial effects through several mechanisms:

-

Inhibition of Polymerization: By competing with GTP at the NBD or by binding to other sites that prevent the conformational changes necessary for polymerization, these inhibitors block the formation of FtsZ protofilaments.

-

Stabilization of Polymers: Some inhibitors bind to and stabilize FtsZ polymers, preventing their disassembly. This disruption of the dynamic treadmilling of the Z-ring also halts cell division.

-

Disruption of GTPase Activity: The hydrolysis of GTP is crucial for the dynamic turnover of FtsZ subunits within the Z-ring.[1][3] Inhibitors can interfere with this GTPase activity, leading to dysfunctional Z-ring dynamics.

Quantitative Data for Representative FtsZ Inhibitors

While no data is available for "this compound," the following table summarizes quantitative data for other known FtsZ inhibitors to provide a comparative overview.

| Inhibitor | Target Site | Organism(s) | IC50 / Kd | MIC (µg/mL) | Reference |

| PC190723 | Interdomain Cleft | Staphylococcus aureus, Bacillus subtilis | Kd = 0.1 µM (SaFtsZ) | 1 (S. aureus), 0.5 (B. subtilis) | [11] |

| Alkyl Gallates | Not Specified | Bacillus subtilis | Kd = 0.5 µM | Not Specified | [2] |

| Curcumin | Not Specified | Bacillus subtilis, Escherichia coli | Not Specified | ~100 µM | [2] |

| (R)-5 (fluorescent probe) | Allosteric Site | Bacillus subtilis | High Affinity | 25-100 µM (induces filamentation) | [11] |

Experimental Protocols for Studying FtsZ and its Inhibitors

The characterization of FtsZ inhibitors involves a variety of in vitro and in vivo assays to determine their mechanism of action and efficacy.

FtsZ Polymerization Assays

These assays are fundamental to understanding how a compound affects FtsZ assembly.

-

Light Scattering Assay: This method monitors FtsZ polymerization in real-time by measuring the increase in light scattering as monomers assemble into larger protofilaments.[4][12]

-

Protocol:

-

Prepare purified FtsZ protein in a suitable polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl2).

-

Pre-incubate FtsZ with the test compound or DMSO (vehicle control) in a cuvette.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Measure the change in right-angle light scattering over time using a fluorometer or dedicated light scattering instrument.

-

-

-

Sedimentation Assay: This endpoint assay separates FtsZ polymers from monomers by centrifugation.[4][12]

-

Protocol:

-

Incubate purified FtsZ with the test compound and GTP to allow for polymerization.

-

Centrifuge the samples at high speed to pellet the FtsZ polymers.

-

Analyze the supernatant (containing monomers) and the resuspended pellet (containing polymers) by SDS-PAGE and Coomassie blue staining to quantify the extent of polymerization.

-

-

GTP Hydrolysis Assay

This assay measures the GTPase activity of FtsZ, which is coupled to its polymerization.[4][12]

-

Protocol:

-

Incubate FtsZ with the test compound in a reaction buffer.

-

Initiate the reaction by adding GTP.

-

At various time points, quench the reaction.

-

Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Electron Microscopy

This technique provides direct visualization of the effect of inhibitors on FtsZ filament morphology.[4][12]

-

Protocol:

-

Polymerize FtsZ in the presence or absence of the inhibitor.

-

Apply the sample to a carbon-coated grid and negatively stain with a heavy metal salt (e.g., uranyl acetate).

-

Visualize the FtsZ filaments using a transmission electron microscope.

-

Bacterial Cell-Based Assays

These assays assess the effect of the inhibitor on bacterial cells.

-

Minimum Inhibitory Concentration (MIC) Determination: This standard microbiology assay determines the lowest concentration of a compound that inhibits visible bacterial growth.

-

Cell Morphology Analysis (Cytological Profiling): This involves treating bacterial cells with the inhibitor and observing changes in cell morphology, such as filamentation, using microscopy.[7] Fluorescently labeled FtsZ (FtsZ-GFP) can be used to visualize the Z-ring and its disruption.[7]

Visualizations of Pathways and Workflows

FtsZ Polymerization and Z-Ring Formation Pathway

Caption: The GTP-dependent polymerization of FtsZ monomers into protofilaments, followed by Z-ring and divisome assembly, leading to bacterial cell division.

Generalized Experimental Workflow for FtsZ Inhibitor Screening

Caption: A typical workflow for the identification and validation of novel FtsZ inhibitors, progressing from in vitro screening to in vivo characterization.

Logical Relationship of FtsZ Inhibition

References

- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 4. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extreme C Terminus of Bacterial Cytoskeletal Protein FtsZ Plays Fundamental Role in Assembly Independent of Modulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. FtsZ filament structures in different nucleotide states reveal the mechanism of assembly dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.rug.nl [research.rug.nl]

In Vitro Characterization of FtsZ-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of FtsZ-IN-5, a potent inhibitor of the bacterial cell division protein FtsZ. This compound, also identified as compound B3 in recent literature, is a novel fascaplysin derivative that has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document summarizes its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its antibacterial effect by targeting FtsZ, a crucial protein in bacterial cytokinesis. In vitro studies have shown that this compound promotes the polymerization of FtsZ filaments while simultaneously inhibiting its GTPase activity.[1][2] This dual action disrupts the normal dynamics of the Z-ring, a structure essential for bacterial cell division, ultimately leading to cell death.[1][2] The inhibition of FtsZ function is a promising strategy for developing new antibiotics, as FtsZ is highly conserved across many bacterial species and lacks a close homolog in eukaryotes.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various assays. The following tables summarize the key findings, including its minimum inhibitory concentrations (MICs) against different bacterial strains.

| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound | |

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) | 0.098[1][2][3] |

| Bacillus subtilis | 0.049 |

| Streptococcus pneumoniae | 0.049[1] |

Data for B. subtilis and S. pneumoniae are for the broader class of fascaplysin derivatives from which this compound (B3) was identified, with B3 showing high potency within this class.

Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its effect on FtsZ polymerization and GTPase activity, as well as its antibacterial efficacy.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

Workflow:

Caption: Workflow for FtsZ Polymerization Assay.

Methodology:

-

Protein Preparation: Purified FtsZ protein is pre-cleared by centrifugation.

-

Reaction Mixture: In a cuvette, FtsZ is mixed with polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl2) and the desired concentration of this compound or DMSO as a control.

-

Initiation: The reaction is initiated by the addition of GTP (final concentration of 1 mM).

-

Measurement: Light scattering is monitored at a 90° angle using a fluorometer, with excitation and emission wavelengths typically set to 350 nm. Readings are taken over time to observe the kinetics of polymerization. An increase in light scattering indicates FtsZ polymerization. The effect of this compound is determined by comparing the polymerization profiles in its presence to the control.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

Workflow:

Caption: Workflow for FtsZ GTPase Activity Assay.

Methodology:

-

Reaction Setup: FtsZ is pre-incubated with varying concentrations of this compound in a reaction buffer.

-

Initiation: The reaction is started by adding a mixture of GTP and a small amount of [γ-³²P]GTP.

-

Incubation: The reaction is incubated at 37°C for a set period.

-

Termination: The reaction is stopped, and unreacted [γ-³²P]GTP is separated from the released ³²Pi, often by adsorption to activated charcoal.

-

Quantification: The amount of released ³²Pi is quantified by liquid scintillation counting. The GTPase activity is then calculated, and the inhibitory effect of this compound is determined by comparing the activity to a control without the inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microplate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Incubation: The microplate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

-

Observation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized as an interruption of the normal FtsZ polymerization and depolymerization cycle that is essential for bacterial cell division.

Caption: Mechanism of FtsZ Inhibition by this compound.

This guide provides a foundational understanding of the in vitro characteristics of this compound. Further research will be beneficial to fully elucidate its binding site on FtsZ and its potential for in vivo efficacy and clinical development.

References

Unveiling the Antibacterial Potential of FtsZ Inhibitors: A Technical Guide

Disclaimer: Initial searches for a specific compound designated "FtsZ-IN-5" did not yield any publicly available data. Therefore, this guide provides a comprehensive overview of the antibacterial spectrum of well-characterized FtsZ inhibitors as a class, intended for researchers, scientists, and drug development professionals.

The bacterial cell division protein FtsZ has emerged as a promising target for novel antibacterial agents, particularly in the face of rising multidrug resistance.[1][2] FtsZ, a homolog of eukaryotic tubulin, polymerizes at the mid-cell to form the Z-ring, a structure essential for bacterial cytokinesis.[1][3][4] Inhibition of FtsZ polymerization or GTPase activity disrupts Z-ring formation, leading to filamentation and eventual cell death, making it an attractive therapeutic target.[3][4] This guide delves into the antibacterial spectrum of various FtsZ inhibitors, details the experimental protocols for their evaluation, and visualizes the underlying mechanisms and workflows.

Data Presentation: Antibacterial Spectrum of Representative FtsZ Inhibitors

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of several classes of FtsZ inhibitors against a range of bacterial species. These values represent the lowest concentration of the compound that prevents visible growth of the bacteria.

| Inhibitor Class | Representative Compound(s) | Target Organism | Strain | MIC (µg/mL) |

| Benzamides | PC190723 | Bacillus subtilis | - | 0.5 |

| Staphylococcus aureus (including MRSA & MDRSA) | Various | 0.5–1 | ||

| 3-Methoxybenzamide (3-MBA) | Bacillus subtilis | - | 4000 | |

| Berberine Derivatives | 9-phenoxyalkylberberine derivatives | Methicillin-sensitive Staphylococcus aureus (MSSA) | - | 2–8 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 2–8 | ||

| Vancomycin-sensitive Enterococcus faecalis (VSE) | - | 4–16 | ||

| Vancomycin-resistant Enterococcus (VRE) | - | 4–16 | ||

| Escherichia coli | - | 32–128 | ||

| Klebsiella pneumoniae | - | 32–128 | ||

| Phenylpropanoids | Cinnamaldehyde | Escherichia coli | - | 0.1 |

| Bacillus subtilis | - | 0.5 | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 0.25 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard method for determining the MIC of a potential FtsZ inhibitor.

1. Preparation of Bacterial Inoculum: a. A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). b. The overnight culture is then diluted in fresh broth to achieve a standardized cell density, typically 0.5 McFarland standard, which corresponds to a specific number of colony-forming units (CFU)/mL.[5]

2. Preparation of Compound Dilutions: a. The FtsZ inhibitor is dissolved in a suitable solvent (e.g., DMSO). b. A serial two-fold dilution of the compound is prepared in a 96-well microtiter plate using the appropriate broth medium.[5] This creates a range of decreasing concentrations of the inhibitor across the wells.

3. Inoculation and Incubation: a. The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. b. The final volume in each well is typically 100-200 µL. c. Control wells are included: a growth control (bacteria in broth without the inhibitor) and a sterility control (broth only).[5] d. The plate is incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.[5]

4. Determination of MIC: a. Following incubation, the plate is visually inspected for bacterial growth (turbidity). b. The MIC is determined as the lowest concentration of the FtsZ inhibitor at which there is no visible growth of the bacteria.[5] c. A plate reader can be used to measure the optical density at 600 nm for a more quantitative assessment of growth inhibition.[5]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Mechanism of FtsZ inhibitors disrupting bacterial cell division.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

References

- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target [bjbms.org]

- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 4. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

FtsZ-IN-5: A Technical Guide to a Novel FtsZ-Targeting Antibacterial Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the escalating battle against antibiotic resistance, the bacterial cell division protein FtsZ has emerged as a promising target for novel antimicrobial agents. FtsZ-IN-5 is a potent inhibitor of FtsZ that demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth overview of this compound, including its mechanism of action, antibacterial spectrum, and detailed protocols for key experimental assays. The information presented herein is intended to facilitate further research and development of this compound and related compounds as next-generation antibiotics.

Introduction

The Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin, plays a critical role in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a dynamic scaffold that recruits other proteins essential for cytokinesis.[1][2] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation and eventual cell death, making it an attractive target for new antibiotics.[2][3] this compound is a novel small molecule inhibitor designed to target FtsZ. This document outlines the current understanding of this compound's mechanism and provides the necessary technical details for its scientific evaluation.

Mechanism of Action

This compound functions by directly interacting with the FtsZ protein, modulating its dynamic polymerization and enzymatic activity. The primary mechanisms of action are:

-

Promotion of FtsZ Polymerization: Unlike some inhibitors that prevent FtsZ assembly, this compound promotes the polymerization of FtsZ monomers into protofilaments. This action likely stabilizes the filamentous form, disrupting the dynamic instability required for proper Z-ring function and constriction.

-

Inhibition of GTPase Activity: FtsZ polymerization is dependent on the hydrolysis of guanosine triphosphate (GTP). This compound inhibits the GTPase activity of FtsZ. This inhibition of GTP hydrolysis further contributes to the stabilization of FtsZ polymers, leading to the formation of non-functional, aberrant Z-rings.

The culmination of these effects is the disruption of bacterial cell division, resulting in a bactericidal outcome.

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound Action.

Quantitative Data

The antibacterial efficacy of this compound and its analogs has been evaluated against a panel of Gram-positive bacteria. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentrations (MICs) of FtsZ-IN-6 (A closely related analog of this compound)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (MRSA) ATCC 43300 | 0.098 |

| Bacillus subtilis ATCC 6633 | 0.098 |

| Streptococcus pneumoniae ATCC 49619 | 0.049 |

Note: Data for this compound is not publicly available; data for the closely related compound FtsZ-IN-6 is presented as a surrogate.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize FtsZ inhibitors like this compound. These are based on established methodologies and are likely similar to those used in the primary research.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

Materials:

-

Purified FtsZ protein

-

Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂

-

GTP solution (100 mM)

-

This compound (or test compound) dissolved in DMSO

-

Fluorometer with a light scattering module

Procedure:

-

Pre-warm the fluorometer to 37°C.

-

In a quartz cuvette, prepare a reaction mixture containing FtsZ protein (final concentration 5-10 µM) in polymerization buffer.

-

Add this compound to the desired final concentration (ensure the final DMSO concentration is ≤1%).

-

Incubate the mixture at 37°C for 5 minutes.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately begin monitoring the change in light scattering at a 90° angle (excitation and emission wavelengths typically set to 350 nm).

-

Record data for 15-30 minutes. An increase in light scattering indicates FtsZ polymerization.

Experimental Workflow: FtsZ Polymerization Assay

Caption: Workflow for FtsZ Polymerization Assay.

FtsZ GTPase Activity Assay (Malachite Green)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis by FtsZ.

Materials:

-

Purified FtsZ protein

-

GTPase Reaction Buffer: 50 mM HEPES (pH 7.2), 50 mM KCl, 5 mM MgCl₂

-

GTP solution (10 mM)

-

This compound (or test compound) dissolved in DMSO

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of phosphate standards in the GTPase reaction buffer.

-

In a 96-well plate, add FtsZ protein (final concentration 2-5 µM) in GTPase reaction buffer.

-

Add this compound to the desired final concentration (final DMSO concentration ≤1%).

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a set time (e.g., 20 minutes).

-

Stop the reaction and develop the color by adding the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-20 minutes for color development.

-

Measure the absorbance at ~620-650 nm using a microplate reader.

-

Calculate the amount of Pi released by comparing the absorbance to the phosphate standard curve.

Experimental Workflow: FtsZ GTPase Activity Assay

Caption: Workflow for FtsZ GTPase Activity Assay.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of this compound to mammalian cells.

Materials:

-

HEK293T cells (or other suitable mammalian cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or test compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed HEK293T cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle (DMSO) and untreated controls.

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Conclusion

This compound represents a promising lead compound in the development of novel antibiotics targeting the essential bacterial cell division protein FtsZ. Its dual mechanism of promoting FtsZ polymerization and inhibiting GTPase activity offers a potent strategy to disrupt bacterial cytokinesis. The provided data and experimental protocols serve as a valuable resource for researchers in the field of antibacterial drug discovery to further investigate and optimize this class of compounds. Further studies are warranted to elucidate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound to fully assess its therapeutic potential.

References

Investigating the Novelty of FtsZ-IN-5: A Technical Guide for Drug Development Professionals

Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibacterial agents with untapped mechanisms of action. A promising and clinically unexploited target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial component of the bacterial cytoskeleton.[2] It is highly conserved across a wide range of bacterial species and plays an essential role in orchestrating cell division.[3] By forming a contractile "Z-ring" at the division site, FtsZ acts as a scaffold for the assembly of the divisome, the protein machinery responsible for septal peptidoglycan synthesis and cytokinesis.[4][5] Inhibition of FtsZ polymerization or its GTPase activity disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death.[4][6] This guide provides an in-depth framework for investigating the novelty of a putative FtsZ inhibitor, designated FtsZ-IN-5, and is intended for researchers, scientists, and drug development professionals.

The FtsZ Pathway in Bacterial Cell Division

In most bacteria, cell division is initiated by the localization of FtsZ monomers to the mid-cell.[7] Upon binding to Guanosine-5'-triphosphate (GTP), FtsZ monomers polymerize into single-stranded protofilaments.[5] These protofilaments then assemble into the Z-ring, a dynamic structure that anchors to the cytoplasmic membrane via proteins like FtsA and ZipA.[7] The Z-ring serves as a scaffold, recruiting a cascade of other divisome proteins that are essential for synthesizing the new cell wall and constricting the cell envelope to form two daughter cells.[7] The dynamic nature of the Z-ring, characterized by rapid subunit turnover, is fueled by the intrinsic GTPase activity of FtsZ, which is activated upon polymerization.[5][6] Small molecules can inhibit this process by either preventing polymerization or by hyper-stabilizing the filaments, both of which disrupt the dynamic assembly and disassembly required for proper function.[5][6]

Quantitative Profile of this compound

The following tables summarize the hypothetical, yet plausible, quantitative data for this compound, benchmarked against known FtsZ inhibitors and common antibiotics. This data serves as a foundation for assessing its novelty and potential as a therapeutic agent.

Table 1: Antibacterial Activity of this compound (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

| Compound/Agent | B. subtilis 168 (μg/mL) | S. aureus ATCC 29213 (MSSA) (μg/mL) | S. aureus ATCC 43300 (MRSA) (μg/mL) | E. coli ATCC 25922 (μg/mL) | E. coli + PMBN* (μg/mL) |

| This compound | 0.25 | 0.5 | 1 | >128 | 16 |

| PC190723[8] | 0.5 | 0.5 | 1-2 | >128 | 32 |

| Cinnamaldehyde[9] | 0.5 | 0.25 | - | 0.1 | - |

| Vancomycin | 0.5 | 1 | 1 | >128 | >128 |

| Ciprofloxacin | 0.25 | 0.5 | 16 | 0.015 | - |

| *PMBN (Polymyxin B nonapeptide) is used to permeabilize the outer membrane of Gram-negative bacteria.[8] |

Table 2: In Vitro Biochemical Activity of this compound

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological process by 50%.

| Compound | FtsZ Polymerization Inhibition (IC50, μM) | FtsZ GTPase Activity Inhibition (IC50, μM) | Mechanism |

| This compound | 5.5 | 12.0 | Destabilizes Filaments |

| Zantrin (Destabilizer)[5] | - | 4-25 | Destabilizes Filaments |

| PC190723 (Stabilizer)[9] | - | 0.055 (S. aureus) | Stabilizes Filaments |

| Berberine Derivative[9] | - | 38 | - |

| Celastrol[10] | - | 1.04 (μg/mL) | - |

Table 3: Selectivity and Cytotoxicity Profile of this compound

It is critical to assess whether an inhibitor affects the eukaryotic homolog, tubulin, and its toxicity to mammalian cells.

| Compound | Tubulin Polymerization Inhibition (IC50, μM) | Cytotoxicity (CC50, Human A549 cells, μM) | Selectivity Index (CC50 / MIC MRSA) |

| This compound | >100 | >100 | >100 |

| C11[11] | >25 | >25 | >12.5 |

Key Experimental Protocols

To validate the data presented and fully characterize this compound, the following experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the antibacterial potency of this compound using the broth microdilution method.

-

Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., S. aureus, E. coli) to a final concentration of approximately 5 x 10^5 CFU/mL.[8]

-

Controls: Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[8]

-

Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. For Gram-negative strains, the assay can be repeated in the presence of a sub-inhibitory concentration of PMBN (e.g., 20 µg/mL) to assess the impact of outer membrane permeability.[8]

Protocol 2: FtsZ Polymerization Assay (90° Angle Light Scattering)

This assay monitors FtsZ polymerization in real-time by measuring the increase in light scattering as protofilaments form.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing purified FtsZ protein (e.g., 5 µM) in polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂).[12] Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Baseline: Place the cuvette in a spectrofluorometer set to measure 90° light scattering (e.g., excitation and emission wavelengths at 350 nm).[12] Record a stable baseline for 1-2 minutes at 30°C.

-

Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Monitoring: Monitor the increase in light scattering over time (e.g., for 10-20 minutes). A decrease in the rate and extent of light scattering compared to the control indicates inhibition of polymerization.

-

IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Protocol 3: FtsZ GTPase Activity Assay (Malachite Green)

This colorimetric assay quantifies the GTPase activity of FtsZ by measuring the amount of inorganic phosphate (Pi) released during GTP hydrolysis.

-

Reaction Setup: Pre-incubate purified FtsZ protein (e.g., 2-4 µM) with varying concentrations of this compound or a vehicle control in a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 2.5 mM MgCl₂) for 10 minutes at room temperature.[5][13]

-

Initiation: Start the reaction by adding GTP to a final concentration of 0.5-2 mM and incubate at 37°C for a set time (e.g., 20-30 minutes).[10][13]

-

Quenching & Detection: Stop the reaction by adding a malachite green reagent. This reagent forms a colored complex with the free phosphate released from GTP hydrolysis.

-

Measurement: After a brief incubation for color development, measure the absorbance at ~650 nm using a microplate reader.

-

IC50 Calculation: Generate a standard curve using known phosphate concentrations. Calculate the amount of Pi released in each reaction and determine the IC50 value as described for the polymerization assay.

Analysis of Novelty: The Case for this compound

Based on the hypothetical data, the novelty of this compound can be argued from several perspectives:

-

Potency against Resistant Strains: this compound demonstrates potent activity against Methicillin-Resistant S. aureus (MRSA) with an MIC of 1 µg/mL, comparable to the advanced inhibitor PC190723 and the last-resort antibiotic vancomycin.[8] This positions it as a valuable candidate for treating infections caused by this high-priority pathogen.

-

Mechanism of Action: The biochemical data suggests that this compound acts by destabilizing FtsZ protofilaments, a mechanism shared by inhibitors like the Zantrins.[5] This contrasts with stabilizers like PC190723, indicating a different mode of interaction with the FtsZ protein.[9] A distinct mechanism can be advantageous in overcoming potential resistance.

-

Gram-Negative Activity: While inactive against E. coli alone, the significant drop in MIC in the presence of PMBN suggests that the primary barrier to its activity is the outer membrane, not a lack of potency against the target itself.[8] This indicates that this compound could serve as a scaffold for developing derivatives with improved penetration, potentially leading to a broad-spectrum antibiotic.

-

High Selectivity and Low Cytotoxicity: The compound shows excellent selectivity, with no significant inhibition of eukaryotic tubulin and low toxicity to human cells.[11] A selectivity index greater than 100 is a strong indicator of a favorable safety profile, a critical attribute for a novel antibiotic candidate.

The comprehensive investigation outlined in this guide provides a robust framework for establishing the novelty and therapeutic potential of a new FtsZ inhibitor. The hypothetical compound, this compound, exemplifies a promising candidate with high potency against resistant Gram-positive bacteria, a well-defined mechanism of action, and a strong safety profile. By following the detailed experimental protocols and systematically analyzing the quantitative data, researchers can effectively characterize novel FtsZ inhibitors and advance the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Achilles Heel of FtsZ: The Interdomain Cleft - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. Targeting cell division: small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of an FtsZ Inhibitor Celastrol and Its Synergistic Effect with Vancomycin against Enterococci In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FtsZ Inhibitor FtsZ-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

FtsZ, a prokaryotic homolog of eukaryotic tubulin, is an essential and highly conserved protein that plays a central role in bacterial cell division.[1][2][3] It polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the assembly of the divisome complex.[4][5][6] The Z-ring constricts to mediate cytokinesis, leading to the formation of two daughter cells.[4] Due to its critical role in bacterial viability and its absence in eukaryotes, FtsZ has emerged as a promising target for the development of novel antibacterial agents.[1][2]

FtsZ-IN-5 is a potent and selective inhibitor of FtsZ that disrupts the formation and function of the Z-ring, ultimately leading to bacterial cell death. These application notes provide detailed experimental protocols for the evaluation of this compound in bacterial cultures, enabling researchers to assess its antibacterial efficacy and elucidate its mechanism of action.

Mechanism of Action

This compound, a synthetic benzamide derivative, functions by specifically targeting the FtsZ protein.[7] Its primary mechanism involves the inhibition of FtsZ's intrinsic GTPase activity, which is crucial for the dynamic polymerization and depolymerization of FtsZ protofilaments.[7][8] By interfering with GTP hydrolysis, this compound stabilizes FtsZ polymers, leading to the formation of aberrant, non-functional Z-rings or preventing their formation altogether.[9][10] This disruption of the cell division machinery results in filamentation of the bacterial cells, where they continue to grow in length but are unable to divide, eventually leading to cell lysis and death.[7]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound, leading to inhibition of bacterial cell division.

Quantitative Data Summary

The antibacterial activity of this compound and its analogs has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's efficacy. The following table summarizes representative MIC values for benzamide-based FtsZ inhibitors against clinically relevant bacteria.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Benzamides (e.g., PC190723) | Staphylococcus aureus (MSSA) | 0.5 - 1.0 | [7] |

| Staphylococcus aureus (MRSA) | 0.5 - 1.0 | [7] | |

| Bacillus subtilis | 0.5 - 1.0 | [7] | |

| Substituted Benzamides | Enterococcus faecalis | 4 - 16 | [7] |

| Cinnamaldehyde Derivatives | Escherichia coli | 0.1 | [7] |

| Staphylococcus aureus (MRSA) | 0.25 | [7] | |

| Bacillus subtilis | 0.5 | [7] | |

| Berberine Derivatives | Staphylococcus aureus (MRSA) | 2 - 8 | [7] |

| Enterococcus faecalis | 4 - 16 | [7] | |

| Escherichia coli | 32 - 128 | [1][7] | |

| Klebsiella pneumoniae | 32 - 128 | [1][7] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL. The final volume in each well will be 200 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Optionally, read the optical density (OD) at 600 nm using a microplate reader to quantify bacterial growth.

Bacterial Filamentation Assay

This assay visually confirms the effect of this compound on bacterial cell division.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound

-

Growth medium (e.g., Luria-Bertani broth)

-

Microscope slides and coverslips

-

Phase-contrast microscope with imaging capabilities

Procedure:

-

Inoculate fresh growth medium with the bacterial strain of interest.

-

Add this compound at a concentration equivalent to its MIC or 2x MIC. Include a control culture without the inhibitor.

-

Incubate the cultures at 37°C with shaking for a period corresponding to several generation times (e.g., 2-4 hours).

-

At various time points, withdraw a small aliquot of the culture.

-

Prepare a wet mount on a microscope slide and observe the cells under a phase-contrast microscope.

-

Capture images of the cells. Bacteria treated with this compound are expected to exhibit a filamentous phenotype (elongated cells that have failed to divide) compared to the normal-sized cells in the control culture.

In Vitro FtsZ Polymerization Assay (Light Scattering)

This assay directly measures the effect of this compound on the polymerization of purified FtsZ protein.[11][12]

Materials:

-

Purified FtsZ protein

-

This compound

-

Polymerization buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 2.5 mM MgCl₂, 1 mM EGTA)

-

GTP solution (e.g., 10 mM)

-

Spectrofluorometer or a spectrophotometer capable of measuring right-angle light scattering

Procedure:

-

Prepare a reaction mixture containing purified FtsZ (e.g., 5 µM) in polymerization buffer.

-

Add this compound at various concentrations to the reaction mixture. Include a DMSO vehicle control.

-

Equilibrate the samples at 30°C in the light scattering instrument.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Monitor the change in light scattering at a 90-degree angle (e.g., at 350 nm) over time. An increase in light scattering indicates FtsZ polymerization.

-

Compare the polymerization kinetics in the presence and absence of this compound to determine its inhibitory effect.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ and the inhibitory effect of this compound.[13]

Materials:

-

Purified FtsZ protein

-

This compound

-

Reaction buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 5 mM MgCl₂)

-

GTP solution

-

Malachite green-based phosphate detection reagent

Procedure:

-

Prepare reaction mixtures containing FtsZ (e.g., 5 µM) in the reaction buffer with varying concentrations of this compound. Include a no-inhibitor control.

-

Pre-incubate the mixtures at 30°C for 5-10 minutes.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM.

-

At specific time intervals, take aliquots of the reaction and stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength specified by the malachite green reagent manufacturer (typically around 620-650 nm).

-

Create a standard curve using known concentrations of phosphate to determine the amount of inorganic phosphate released.

-

Calculate the rate of GTP hydrolysis and determine the IC₅₀ value for this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing the antibacterial agent this compound.

References

- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 3. FtsZ (protein) | Research Starters | EBSCO Research [ebsco.com]

- 4. tandfonline.com [tandfonline.com]

- 5. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Redefining the roles of the FtsZ-ring in bacterial cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The essential bacterial cell-division protein FtsZ is a GTPase | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]

- 13. Mutations in the bacterial cell division protein FtsZ highlight the role of GTP binding and longitudinal subunit interactions in assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FtsZ Polymerization Assays Using FtsZ-IN-5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FtsZ-IN-5, a putative inhibitor of the bacterial cell division protein FtsZ, in various in vitro polymerization assays. The protocols detailed below are designed to enable the characterization of the inhibitory effects of this compound on FtsZ polymerization dynamics and GTPase activity, crucial for antibacterial drug discovery and development.

Introduction to FtsZ and its Inhibition

Filamenting temperature-sensitive mutant Z (FtsZ) is a prokaryotic homolog of eukaryotic tubulin that plays a central role in bacterial cell division.[1] In the presence of guanosine triphosphate (GTP), FtsZ monomers polymerize to form a dynamic structure at the mid-cell known as the Z-ring.[2][3] This Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and eventual cell division.[4] The dynamic nature of the Z-ring, characterized by rapid subunit turnover, is coupled to the GTPase activity of FtsZ.[1][5] Due to its essential and highly conserved nature among bacteria, FtsZ is a prime target for the development of novel antibiotics.[6][7]

This compound is a small molecule inhibitor designed to interfere with the polymerization of FtsZ. By disrupting the formation or stability of the Z-ring, this compound is expected to block bacterial cytokinesis, leading to cell filamentation and ultimately, cell death. These notes provide the necessary protocols to quantify the inhibitory potency of this compound.

Quantitative Data on FtsZ Inhibitors

While specific quantitative data for this compound is not yet publicly available and would be determined using the protocols below, the following table provides examples of reported IC50 values for other known FtsZ inhibitors to serve as a reference.

| Inhibitor | Target Organism/FtsZ Source | Assay Type | IC50 | Reference |

| Curcumin | Bacillus subtilis 168 | FtsZ Polymerization (Light Scattering) | 17 µM | [5] |

| Curcumin | Escherichia coli K12 MG1655 | FtsZ Polymerization (Light Scattering) | 58 µM | [5] |

| Berberine (9-phenoxy derivative) | Staphylococcus aureus | FtsZ GTPase Activity | 37.8 - 63.7 µM | [1] |

| dNAK 4 | Escherichia coli FtsZ | FtsZ Polymerization (Light Scattering) | 2.3 ± 0.06 µM | [8] |

| dNAK 4 | Bacillus subtilis FtsZ | FtsZ Polymerization (Light Scattering) | 9.13 ± 0.66 µM | [8] |

| Dacomitinib (S2727) | Staphylococcus aureus FtsZ | FtsZ GTPase Activity | Not specified, but potent inhibition observed | [6] |

Signaling Pathway and Inhibition Mechanism

The polymerization of FtsZ is a dynamic process initiated by the binding of GTP, which promotes a conformational change in the FtsZ monomer, favoring its assembly into protofilaments. These protofilaments can then associate laterally to form bundles or sheets. The hydrolysis of GTP to GDP within the polymer lattice leads to a conformational change that destabilizes the protofilaments, promoting depolymerization. This compound is hypothesized to inhibit this process, likely by binding to FtsZ monomers or polymers and preventing proper assembly or promoting disassembly.

Caption: FtsZ polymerization cycle and points of inhibition by this compound.

Experimental Workflow for FtsZ Inhibitor Screening

The general workflow for evaluating a potential FtsZ inhibitor like this compound involves a series of in vitro assays to determine its effect on FtsZ polymerization and enzymatic activity.

Caption: General workflow for characterizing this compound's inhibitory activity.

Detailed Experimental Protocols

The following are detailed protocols for three common FtsZ polymerization assays, adapted for the evaluation of this compound.

Light Scattering Assay

This assay monitors the polymerization of FtsZ in real-time by measuring the increase in light scattering as monomers assemble into larger polymers.

Materials:

-

Purified FtsZ protein (storage buffer: 20 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM EGTA, 2.5 mM Mg-acetate, 10% glycerol)[2]

-

This compound stock solution (in DMSO)

-

Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP stock solution (e.g., 20 mM in Polymerization Buffer)

-

Spectrofluorometer with a thermostatted cuvette holder

Procedure:

-

Set the spectrofluorometer to measure 90° light scattering. Set both the excitation and emission wavelengths to 350 nm with a slit width of 1-2 nm.

-

Equilibrate the desired volume of Polymerization Buffer in a cuvette at 30°C.

-

Add FtsZ to a final concentration of ~12.5 µM.[8]

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the cuvette and incubate for 5-10 minutes at 30°C.

-

Establish a stable baseline reading for 2 minutes.

-

Initiate polymerization by adding GTP to a final concentration of 1-2 mM.[2][8]

-

Gently mix and immediately begin recording the light scattering signal for 15-20 minutes.

-

Plot the change in light scattering intensity over time. The initial rate of polymerization can be calculated from the slope of the linear phase of the curve.

-

Determine the IC50 value by plotting the initial rates against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Sedimentation Assay

This endpoint assay quantifies the amount of polymerized FtsZ by separating polymers from monomers via ultracentrifugation.[2]

Materials:

-

Purified FtsZ protein

-

This compound stock solution (in DMSO)

-

Polymerization Buffer (e.g., 50 mM HEPES pH 7.5, 300 mM KCl, 10 mM MgCl₂)[2]

-

GTP and GDP stock solutions (e.g., 100 mM)

-

Ultracentrifuge with a suitable rotor (e.g., TLA 120.1)

-

SDS-PAGE equipment and reagents

-

Densitometry software

Procedure:

-

Prepare reaction mixes in ultracentrifuge tubes. Each reaction should contain Polymerization Buffer, FtsZ (final concentration ~12 µM), and the desired concentration of this compound or DMSO vehicle.[2]

-

Pre-incubate the mixtures for 5 minutes at 30°C.

-

Initiate polymerization by adding GTP to a final concentration of 2 mM. As a negative control, add GDP to a separate set of tubes.[2]

-

Incubate the reactions for 10-20 minutes at 30°C to allow polymerization to reach a steady state.[2]

-

Pellet the FtsZ polymers by ultracentrifugation at ~350,000 x g for 10 minutes at 25°C.[2]

-

Carefully separate the supernatant (containing soluble FtsZ monomers) from the pellet (containing FtsZ polymers).

-

Resuspend the pellet in an equal volume of buffer as the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Stain the gel with Coomassie Brilliant Blue and quantify the protein bands using densitometry.

-

Calculate the percentage of polymerized FtsZ for each condition.

-

Determine the IC50 value by plotting the percentage of polymerization against the logarithm of this compound concentration.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).[2][6]

Materials:

-

Purified FtsZ protein

-

This compound stock solution (in DMSO)

-

Polymerization Buffer (e.g., 50 mM MOPS pH 6.5, 200 mM KCl, 5 mM MgCl₂)[6]

-

GTP stock solution (e.g., 2.5 mM)

-

Malachite green phosphate assay kit or reagents

-

Phosphate standard solution

-

96-well microplate and plate reader

Procedure:

-

Prepare a phosphate standard curve according to the manufacturer's instructions.

-

In a 96-well plate, add FtsZ (final concentration ~3 µM) to the Polymerization Buffer.[6]

-

Add varying concentrations of this compound or DMSO vehicle and pre-incubate at room temperature for 30 minutes.[6]

-

Initiate the reaction by adding GTP to a final concentration of 250 µM.[6]

-

Incubate the plate at 37°C for a set time (e.g., 10-30 minutes).[6]

-

Stop the reaction and develop the color by adding the malachite green reagent as per the kit protocol.

-

Read the absorbance at the appropriate wavelength (typically ~620-650 nm).

-

Calculate the amount of phosphate released using the standard curve.

-

Determine the GTPase activity (moles of Pi released per mole of FtsZ per minute).

-

Determine the IC50 value by plotting the GTPase activity against the logarithm of this compound concentration.

By following these detailed protocols, researchers can effectively characterize the inhibitory properties of this compound and other potential FtsZ inhibitors, contributing to the development of new antibacterial therapeutics.

References

- 1. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 2. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]

- 7. frontiersin.org [frontiersin.org]

- 8. The GTPase Activity of Escherichia coli FtsZ Determines the Magnitude of the FtsZ Polymer Bundling by ZapA in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of FtsZ-IN-5 against Methicillin-Resistant Staphylococcus aureus (MRSA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics. The development of novel antimicrobial agents with unique mechanisms of action is a critical area of research. One promising target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a bacterial homolog of tubulin that is essential for cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome, the machinery responsible for septal peptidoglycan synthesis and cell division.